The structure of (2R)-octahydro-1H-indole-2-carboxylic acid includes an indole ring, which is a common structural element found in many pharmaceutically important molecules. This feature makes (2R)-octahydro-1H-indole-2-carboxylic acid a potential building block for the design and synthesis of new drugs.
Some studies have investigated the potential of (2R)-octahydro-1H-indole-2-carboxylic acid to inhibit enzymes. Enzymes are proteins that play crucial roles in various biological processes. Inhibiting specific enzymes can be a therapeutic strategy for treating certain diseases. However, further research is needed to explore the efficacy and safety of (2R)-octahydro-1H-indole-2-carboxylic acid as an enzyme inhibitor.
(2R)-Octahydro-1H-indole-2-carboxylic acid is an organic compound characterized by a bicyclic structure featuring a fully saturated indole ring and a carboxylic acid group at the second carbon position. Its molecular formula is with a molecular weight of approximately 169.22 g/mol. The "2R" designation indicates the specific stereochemistry at the second carbon atom, which is crucial for its biological activity and reactivity in
These reactions are facilitated by common reagents such as hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution.
Research indicates that (2R)-octahydro-1H-indole-2-carboxylic acid may possess enzyme inhibitory properties. Enzyme inhibition can serve as a therapeutic strategy for various diseases, although further studies are necessary to establish its efficacy and safety in clinical applications. Additionally, it acts as a proline substitute in pharmacologically active peptides, suggesting its potential role in drug design and development.
Several synthesis methods exist for (2R)-octahydro-1H-indole-2-carboxylic acid:
(2R)-Octahydro-1H-indole-2-carboxylic acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural features make it valuable in drug design, particularly in developing compounds with enzyme inhibitory properties. Its unique structure allows it to serve as a building block for various biologically active molecules.
(2R)-Octahydro-1H-indole-2-carboxylic acid shares similarities with other indole derivatives but is unique due to its fully saturated indole ring. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Indole-2-carboxylic acid | Aromatic indole ring | Contains double bonds; less saturated |
| Indole-3-acetic acid | Aromatic indole ring with an acetic acid group | Involved in plant growth regulation |
| Indole-3-butyric acid | Aromatic indole ring with a butyric acid group | Promotes root formation in plants |
| Perindopril | Contains an indole moiety; used as an antihypertensive | Specific pharmacological application |
The unique attributes of (2R)-octahydro-1H-indole-2-carboxylic acid stem from its fully hydrogenated structure, which provides distinct chemical reactivity and biological properties compared to these similar compounds .
Asymmetric hydrogenation represents a cornerstone in synthesizing (2R)-octahydro-1H-indole-2-carboxylic acid, leveraging transition metal catalysts to achieve high enantiomeric excess (ee). Key advancements include:
Iridium-Catalyzed Systems
The Ir/bisphosphine-thiourea ligand (ZhaoPhos) system demonstrates exceptional reactivity and stereoselectivity for aryl-substituted indoles, achieving 86–99% ee under 50 atm H₂ at 70°C. This methodology activates substrates via anion-binding interactions between the catalyst and protonated indole intermediates, enabling outer-sphere hydride transfer.
Ruthenium-NHC Complexes
Ru-NHC catalysts, such as Ru((R,R)-SINpEt)₂, enable complete hydrogenation of protected indoles (e.g., N-Boc derivatives) to octahydroindoles with >90% ee. These systems operate under milder conditions (e.g., 1–3 bar H₂) and tolerate diverse substituents, including aryl and alkyl groups.
| Catalyst System | Substrate Scope | Conditions | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ir/ZhaoPhos | Aryl-substituted indoles | 50 atm H₂, 70°C | 86–99% |
| Ru-NHC | N-Boc indoles | 1–3 bar H₂, rt | >90% |
| Pd/C + p-TSA | Unprotected indoles | 10–30 bar H₂, rt, H₂O | 75–95% |
Mechanistic Insights
Iridium catalysts rely on Brønsted acid-mediated iminium ion formation, disrupting aromaticity to facilitate hydrogenation. Ruthenium systems employ a dual-phase mechanism, combining homogeneous catalysis for initial hydrogenation and heterogeneous catalysis for complete saturation.
This tandem approach merges Michael addition and intramolecular aza-Michael cyclization to construct the bicyclic core. Key steps include:
Example Reaction
Reaction of methyl 2-oxocyclohexanecarboxylate with crotonaldehyde produces (2R,3aS,7aS)-octahydroindole derivatives in 44–60% yield.
Advantages
Enzymatic methods leverage lipases for kinetic resolution of racemic intermediates, avoiding costly chiral auxiliaries.
Lipase-Catalyzed Alkoxycarbonylation
Chiral Pool Synthesis
Trichloromethyloxazolidinone derivatives serve as versatile intermediates for α-alkylation. For example, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid undergoes α-alkylation with >99% diastereoselectivity.
| Method | Substrate | Reagent/System | ee (%) |
|---|---|---|---|
| CALA Resolution | Methyl indoline-2-carboxylate | 3-Methoxyphenyl allyl carbonate | 98 |
| Chiral Pool Synthesis | Trichloromethyloxazolidinone | Organometallic reagents | >99 |
Ruthenium-NHC Complexes
Iridium Complexes
Solvent Selection
Pressure Optimization
The performance metrics of octahydroindole-based liquid organic hydrogen carrier systems demonstrate significant potential for hydrogen storage applications. Octahydroindole exhibits a hydrogen storage capacity of 6.4 weight percent, while the partially hydrogenated intermediate indoline provides 1.7 weight percent storage capacity [1]. These values represent favorable hydrogen storage densities compared to conventional storage methods [1].
Thermodynamic analysis reveals that the enthalpy of reaction for hydrogen release from octahydroindole systems is approximately 55.6 kilojoules per mole of hydrogen for reactions in the liquid phase at standard conditions [5] [6]. This energy requirement falls within the optimal range for practical hydrogen storage applications, making octahydroindole derivatives viable candidates for large-scale implementation [5] [6].
The temperature-dependent performance characteristics show that dehydrogenation efficiency increases with temperature, with optimal performance observed between 270 K and 450 K [1] [2]. At temperatures above 450 K, decomposition of the indolide species begins to occur, limiting the practical operating range for these systems [2]. The reversibility of the hydrogenation-dehydrogenation cycle has been demonstrated under controlled conditions, with methylated derivatives showing improved stability compared to unsubstituted indole systems [5] [6].
Performance evaluation studies indicate that octahydroindole systems maintain structural integrity through multiple hydrogenation-dehydrogenation cycles [5]. The reaction kinetics demonstrate that the dehydrogenation rate can be controlled through temperature and pressure manipulation, providing operational flexibility for various applications [7]. Energy storage efficiency calculations show favorable energy return on investment values, particularly for weekly and monthly energy storage applications [8].
| Performance Metric | Octahydroindole | Indoline | Units |
|---|---|---|---|
| Hydrogen Storage Capacity | 6.4 | 1.7 | weight % |
| Dehydrogenation Enthalpy | 55.6 | - | kJ/mol H₂ |
| Operating Temperature Range | 270-450 | - | K |
Comparative studies between indole and octahydroindole systems reveal distinct differences in their hydrogen storage and release characteristics. Octahydroindole demonstrates superior hydrogen storage capacity due to its fully saturated ring structure, containing six additional hydrogen atoms compared to the aromatic indole [1] [2]. This structural difference translates to a hydrogen storage capacity of 6.4 weight percent for octahydroindole versus zero storage capacity for the fully dehydrogenated indole [1].
The dehydrogenation kinetics show that octahydroindole requires higher activation temperatures compared to partially hydrogenated indoline [1] [2]. While indole undergoes deprotonation at the nitrogen-hydrogen bond at temperatures as low as 130 K, octahydroindole requires temperatures exceeding 270 K for similar reactions [1]. This temperature difference reflects the increased stability of the saturated ring system in octahydroindole [1] [2].
Surface interaction studies demonstrate that octahydroindole forms different intermediate species compared to indole during dehydrogenation processes [2] [3]. Octahydroindole dehydrogenation leads to the formation of intermediates originating from partial dehydrogenation of the six-membered ring, while indole directly forms indolide species [2] [3]. These mechanistic differences influence the overall efficiency and selectivity of the hydrogen release process [2].
Stability comparisons reveal that octahydroindole exhibits greater thermal stability during the initial stages of dehydrogenation [5] [6]. However, both systems ultimately converge to form similar indolide surface species at elevated temperatures [1] [2]. The reversibility of the hydrogenation process is more favorable for octahydroindole systems, as they can undergo complete re-hydrogenation to restore the original hydrogen storage capacity [5] [6].
Thermodynamic analysis shows that both systems have comparable dehydrogenation enthalpies when normalized per mole of hydrogen released [5] [6]. The energy requirements for hydrogen release from octahydroindole derivatives fall within the 50-60 kilojoules per mole range, which is considered optimal for practical applications [5] [6].
Surface science investigations utilizing X-ray photoelectron spectroscopy have provided detailed insights into the electronic structure and bonding characteristics of octahydroindole on metal surfaces [1] [2] [3]. X-ray photoelectron spectroscopy studies reveal distinct nitrogen 1s and carbon 1s binding energy shifts during the dehydrogenation process, indicating changes in the electronic environment of these atoms [1] [2]. The nitrogen 1s peak shows characteristic shifts corresponding to deprotonation events, while carbon 1s spectra reveal the progressive dehydrogenation of the ring systems [1] [2].
Infrared reflection absorption spectroscopy measurements have elucidated the vibrational characteristics of adsorbed octahydroindole species and their dehydrogenation intermediates [2] [3]. The technique reveals characteristic vibrational modes associated with nitrogen-hydrogen stretching, carbon-hydrogen bending, and ring breathing modes [2] [3]. Temperature-programmed infrared reflection absorption spectroscopy experiments demonstrate the sequential loss of vibrational modes corresponding to specific chemical bonds during the dehydrogenation process [2] [3].
Density functional theory calculations have provided theoretical frameworks for understanding the energetics and reaction pathways of octahydroindole dehydrogenation [9] [2] [3]. These computational studies reveal the relative stabilities of various intermediate species and transition states involved in the dehydrogenation mechanism [9] [2]. The calculations predict that the most favorable dehydrogenation pathway proceeds through the formation of specific intermediate structures that minimize the overall energy barrier [9] [2].
The combined experimental and theoretical approach has enabled the identification of key factors controlling the selectivity and efficiency of the dehydrogenation process [2] [3]. X-ray photoelectron spectroscopy data correlates well with density functional theory predictions regarding the electronic structure of surface-bound species [2] [3]. Infrared reflection absorption spectroscopy results provide validation for the theoretical vibrational frequency calculations [2] [3].
Surface science studies have also revealed the formation of side products during octahydroindole dehydrogenation [1] [2]. X-ray photoelectron spectroscopy identifies π-allyl species formation between 170 K and 450 K, representing a parallel reaction pathway [2]. These side reactions can impact the overall efficiency of hydrogen storage and release cycles [1] [2].
| Analytical Technique | Key Findings | Temperature Range (K) |
|---|---|---|
| X-ray Photoelectron Spectroscopy | Nitrogen deprotonation, carbon dehydrogenation | 270-450 |
| Infrared Reflection Absorption Spectroscopy | Vibrational mode changes | 170-450 |
| Density Functional Theory | Energy barriers, reaction pathways | Theoretical |
The stability of octahydroindole under catalytic conditions represents a crucial factor determining the practical viability of these systems for hydrogen storage applications [1] [2] [10]. Experimental studies demonstrate that octahydroindole maintains structural integrity during dehydrogenation processes up to approximately 380 K, beyond which decomposition pathways become significant [1] [2]. The decomposition process involves the breakdown of indolide species into smaller molecular fragments [1] [2].
Temperature-programmed desorption studies reveal that decomposition begins when surface-bound indolide species exceed their thermal stability limits [1] [2]. Above 380 K, the indolide intermediate undergoes fragmentation reactions that produce carbonaceous deposits and small molecular fragments [1] [2]. This decomposition represents an irreversible loss of the hydrogen carrier molecule and reduces the overall efficiency of the storage system [1] [2].
Kinetic analysis of the decomposition pathways shows that the rate of degradation increases exponentially with temperature [1] [2]. The activation energy for decomposition has been determined through temperature-programmed experiments, providing guidelines for optimal operating conditions [1] [2]. Operating below the decomposition threshold ensures reversible hydrogen storage and release cycles [1] [2].
Catalyst surface interactions play a significant role in determining the stability of octahydroindole derivatives [1] [2]. Different metal surfaces exhibit varying degrees of stabilization or destabilization of intermediate species [1] [2]. Platinum surfaces generally provide better stabilization of intermediates compared to nickel surfaces, although both metals can catalyze the dehydrogenation process effectively [1] [2].
Long-term stability studies indicate that repeated hydrogenation-dehydrogenation cycles can lead to gradual accumulation of decomposition products [10]. The extent of decomposition depends on operating conditions, catalyst selection, and the presence of stabilizing additives [10]. Methylated derivatives of octahydroindole show improved stability compared to unsubstituted systems [5] [6] [10].
Side reaction pathways include the formation of π-allyl intermediates and carbon-carbon bond cleavage reactions [1] [2]. These parallel reactions compete with the desired dehydrogenation pathway and can reduce the hydrogen yield [1] [2]. Understanding these decomposition mechanisms enables the development of strategies to minimize unwanted side reactions [1] [2].
| Stability Parameter | Value | Units | Reference |
|---|---|---|---|
| Decomposition Onset Temperature | 380 | K | [1] [2] |
| Indolide Stability Range | 300-380 | K | [1] [2] |
| π-Allyl Formation Range | 170-450 | K | [2] |
| Cycle Stability | Multiple cycles | - | [5] [10] |